2-Hexenyl phenylacetate

Catalog No.
S1973053
CAS No.
68133-78-8
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexenyl phenylacetate

CAS Number

68133-78-8

Product Name

2-Hexenyl phenylacetate

IUPAC Name

[(E)-hex-2-enyl] 2-phenylacetate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h4-10H,2-3,11-12H2,1H3/b8-4+

InChI Key

BYGAPGDXGHDYGP-XBXARRHUSA-N

SMILES

CCCC=CCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CCCC=CCOC(=O)CC1=CC=CC=C1

Isomeric SMILES

CCC/C=C/COC(=O)CC1=CC=CC=C1

Biocatalysis

Application Summary: “2-Hexenyl phenylacetate” can be synthesized from L-phenylalanine through a process called modular cascade biocatalysis . This method is considered green and sustainable, and it has gained increasing attention in recent years for the synthesis of chemicals from renewable feedstocks .

Methods of Application: In this process, an enzymatic cascade is developed to efficiently convert L-phenylalanine into 2-phenylethanol (2-PE) and phenylacetic acid (PAA). The enzymatic cascade is cast into an aromatic aldehyde formation module, followed by an aldehyde reduction module, or aldehyde oxidation module, to achieve one-pot biotransformation by using recombinant Escherichia coli .

Results or Outcomes: Biotransformation of 50 mM L-Phe produced 6.76 g/L PAA with more than 99% conversion and 5.95 g/L of 2-PE with 97% conversion . The bioconversion efficiencies of p-HPAA and p-HPE from L-Tyr reached to 88 and 94%, respectively . In addition, m-fluoro-phenylalanine was further employed as an unnatural aromatic amino acid substrate to obtain m-fluoro-phenylacetic acid; >96% conversion was achieved .

Perfumery

Application Summary: “2-Hexenyl phenylacetate” is used in the perfume industry due to its honey-like odor . It’s often used in low concentrations to add a sweet, floral note to fragrances .

Methods of Application: In perfumery, “2-Hexenyl phenylacetate” is typically used as a fragrance ingredient. It’s blended with other aromatic compounds to create a desired scent. The exact formulation and concentration would depend on the specific fragrance being created .

Results or Outcomes: The use of “2-Hexenyl phenylacetate” in perfumes can enhance the overall fragrance by adding a sweet, honey-like note. The specific outcome would depend on the other ingredients used in the fragrance .

Pharmaceutical Industry

Application Summary: “2-Hexenyl phenylacetate” is used in the production of certain pharmaceuticals, such as penicillin G and diclofenac .

Methods of Application: In the pharmaceutical industry, “2-Hexenyl phenylacetate” is used as a starting material or intermediate in the synthesis of certain drugs. The exact methods of application would depend on the specific synthesis pathway being used .

Results or Outcomes: The use of “2-Hexenyl phenylacetate” in the synthesis of pharmaceuticals can lead to the production of effective medications. The specific results or outcomes would depend on the specific drug being synthesized .

Food Industry

Application Summary: “2-Hexenyl phenylacetate” is used in the food industry as a flavoring agent due to its honey-like odor . It’s often used in low concentrations to add a sweet, floral note to food products .

Methods of Application: In the food industry, “2-Hexenyl phenylacetate” is typically used as a flavor ingredient. It’s blended with other flavor compounds to create a desired taste. The exact formulation and concentration would depend on the specific food product being created .

Results or Outcomes: The use of “2-Hexenyl phenylacetate” in food products can enhance the overall flavor by adding a sweet, honey-like note. The specific outcome would depend on the other ingredients used in the food product .

Cosmetics Industry

Application Summary: “2-Hexenyl phenylacetate” is used in the cosmetics industry as a fragrance ingredient due to its honey-like odor . It’s often used in low concentrations to add a sweet, floral note to cosmetic products .

Methods of Application: In the cosmetics industry, “2-Hexenyl phenylacetate” is typically used as a fragrance ingredient. It’s blended with other aromatic compounds to create a desired scent. The exact formulation and concentration would depend on the specific cosmetic product being created .

Results or Outcomes: The use of “2-Hexenyl phenylacetate” in cosmetic products can enhance the overall fragrance by adding a sweet, honey-like note. The specific outcome would depend on the other ingredients used in the cosmetic product .

2-Hexenyl phenylacetate, also known as phenylacetic acid trans-2-hexen-1-yl ester, is an organic compound with the molecular formula C14H18O2. This compound consists of a phenylacetate moiety linked to a 2-hexenyl group, which imparts unique aromatic properties. It is characterized by its floral and fruity scent, making it a valuable ingredient in the fragrance and flavor industries. The compound is typically produced as a colorless to pale yellow liquid.

The mechanism of action of 2-Hexenyl phenylacetate is not well-understood. However, its structure suggests potential interactions with olfactory receptors in the nose, leading to its perceived odor [].

There is limited safety data available for 2-Hexenyl phenylacetate. However, based on its structural similarity to other fragrance ingredients, it is generally considered safe for use in cosmetic applications at recommended concentrations []. As with any chemical, proper handling practices are advised to avoid potential irritation.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or aldehydes, such as phenylacetic acid and hexanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into alcohols, producing 2-hexenol and phenylacetaldehyde using reducing agents like lithium aluminum hydride and sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may replace the ester group with other functional groups, utilizing reagents such as sodium hydroxide or hydrochloric acid. These reactions can lead to various substituted esters and alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-Hexenyl phenylacetate primarily involves esterification reactions. A common method includes:

  • Esterification: Reacting 2-hexenol with phenylacetic acid in the presence of an acid catalyst such as sulfuric acid.
  • Reaction Conditions: This reaction typically occurs under reflux conditions to ensure complete conversion of reactants into products.

In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency while maintaining high purity and consistent quality.

Phenyl acetateEsterSweet, fruityFlavorings, perfumesHexyl acetateEsterFruityFlavorings, fragrancesBenzyl acetateEsterSweet, floralPerfumes, flavoringsEthyl phenylacetateEsterSimilar to phenyl acetateFlavoringsHexyl phenylacetateEsterFruityFlavorings

Uniqueness of 2-Hexenyl Phenylacetate: This compound stands out due to its distinctive aromatic profile that combines both floral and fruity notes. Its potential biological activities make it a compound of interest not only for fragrance applications but also for scientific research into its pharmacological properties.

XLogP3

3.6

Other CAS

71605-86-2
68133-78-8

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzeneacetic acid, (2E)-2-hexen-1-yl ester: ACTIVE

Dates

Last modified: 08-16-2023

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